2,2-diphenyl-N-(2-thienylmethyl)acetamide
Description
2,2-Diphenyl-N-(2-thienylmethyl)acetamide is a substituted acetamide derivative characterized by a diphenylacetyl core and a 2-thienylmethyl group attached to the nitrogen atom.
Structurally, the molecule exhibits a planar acetamide backbone with two phenyl rings oriented at a dihedral angle (~85°) relative to each other, as observed in related diphenylacetamides . The thienylmethyl substituent likely influences solubility and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystallization and biological activity .
Properties
IUPAC Name |
2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-19(20-14-17-12-7-13-22-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFQJRFHHGOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258221 | |
| Record name | α-Phenyl-N-(2-thienylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545372-77-8 | |
| Record name | α-Phenyl-N-(2-thienylmethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545372-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-N-(2-thienylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(2-thienylmethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with thienylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the diphenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Scientific Research Applications
The applications of 2,2-diphenyl-N-(2-thienylmethyl)acetamide can be categorized into several domains:
Medicinal Chemistry
- Antibacterial Activity : Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound have shown minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : Preliminary investigations suggest that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity by mimicking substrates or binding to active sites. Further research is needed to elucidate these mechanisms comprehensively.
Material Science
- Organic Photoconductors : The compound has been explored as a hole-transporting material in organic photoconductive devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Interactions
- Enzyme Modulation : The compound’s structure allows it to potentially modulate enzyme functions, which could lead to therapeutic applications in drug development. It may also exhibit pharmacological activities through interactions with biological pathways .
Case Studies
Mechanism of Action
The mechanism of action for 2,2-diphenyl-N-(2-thienylmethyl)acetamide largely depends on its interaction with biological targets. The compound may bind to specific enzymes or receptors, altering their activity. For instance, it could inhibit enzyme function by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
- Structure : The nitrogen is substituted with a 1,3-thiazol-2-yl group instead of thienylmethyl.
- Properties : Thiazole rings enhance coordination chemistry due to their electron-rich sulfur and nitrogen atoms. This derivative forms stable metal complexes, making it useful in catalysis or materials science .
- Spectroscopy : IR spectra show characteristic C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches, similar to the target compound .
2,2-Diphenyl-N-(dipropyl-carbamothioyl)acetamide
- Structure : A thiourea group (carbamothioyl) replaces the thienylmethyl substituent.
- Properties : The C=S bond introduces redox activity and metal-binding capabilities. Such derivatives are explored in analytical chemistry for heavy metal detection .
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide
- Structure: A phenoxy-acetamide core with dual substitution (pyrazolyl and thienylmethyl).
- The thienylmethyl group may modulate solubility and receptor affinity .
Sodium Channel Blockers
- PF-05089771 (2,2-diphenyl-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide): A potent NaV1.7 inhibitor, highlighting how heterocyclic substituents (e.g., thiazole sulfonamide) enhance target specificity. The thienylmethyl analog may exhibit similar ion channel modulation but with altered pharmacokinetics .
Analgesic Agents
- 2,2-Diphenyl-N-(3-phenylpropyl)acetamide: Demonstrated analgesic activity in preclinical models.
Spectroscopic and Crystallographic Features
- IR Spectroscopy : All compounds exhibit C=O (~1680 cm⁻¹), N–H (~3300 cm⁻¹), and (where applicable) C=S (~1250 cm⁻¹) stretches .
- Crystal Packing : Hydrogen bonding (N–H⋯O/N) dominates packing in 2,2-diphenylacetamide derivatives. For example, the parent compound forms zigzag chains via R₂²(8) motifs, while thiazolyl analogs exhibit 1D chains stabilized by N–H⋯N interactions .
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamides
Biological Activity
2,2-Diphenyl-N-(2-thienylmethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a broader category of acetamides that exhibit various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C19H17NOS
- Molecular Weight : 307.4 g/mol
- CAS Number : 545372-77-8
- IUPAC Name : 2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 2,2-diphenylacetamide with thiophenes under controlled conditions. Variations in the synthesis process can lead to derivatives with distinct biological activities. For instance, derivatives have been synthesized to enhance their antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antibacterial Activity
Research has demonstrated that various derivatives of this compound exhibit significant antibacterial activity. A study highlighted that certain synthesized compounds showed minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against both Gram-positive and Gram-negative bacteria .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound A | 20 µM | 40 µM |
| Compound B | 30 µM | 50 µM |
| Compound C | 40 µM | 70 µM |
Anti-inflammatory Activity
Some derivatives have also been evaluated for their anti-inflammatory properties. For example, N-(2-Hydroxyphenyl) Acetamide has shown promising results in inhibiting protein denaturation and reducing pain responses in animal models . The mechanism underlying this activity involves the inhibition of inflammatory mediators.
Anticancer Activity
The anticancer potential of this compound and its derivatives has been explored in vitro and in vivo. Studies indicate that certain analogs exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Efficacy Study : A series of compounds derived from this compound were tested for their activity against multidrug-resistant S. aureus. Results indicated that some compounds were effective at concentrations significantly lower than traditional antibiotics .
- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory effects of N-(2-Hydroxyphenyl) Acetamide revealed its ability to inhibit pro-inflammatory cytokines in murine models, demonstrating its potential as an analgesic agent .
- Anticancer Screening : In a study evaluating the anticancer properties of N-heterocyclic indolyl glyoxylamides derived from similar acetamides, researchers found significant reductions in tumor growth in xenograft models treated with these compounds .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide undergoes acid- or base-catalyzed hydrolysis , producing 2,2-diphenylacetic acid and 2-thienylmethylamine .
Acidic Hydrolysis:
-
Conditions : 1–3 M HCl, reflux for 6–12 hours.
-
Products : Protonated amine (as hydrochloride salt) and carboxylic acid.
Basic Hydrolysis:
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Conditions : 1–3 M NaOH, 60–80°C for 4–8 hours.
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Products : Free amine and carboxylate ion.
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Kinetics : First-order dependence on hydroxide ion concentration.
Electrophilic Coupling Reactions
The thiophene moiety enables electrophilic aromatic substitution (EAS) at the α-position of the thienyl ring. Common reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thiophene derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | Thiophene-2-sulfonic acid analog |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | 5-Halo-thiophene derivatives |
The acetamide group remains intact during these reactions due to its electron-withdrawing nature, which deactivates the benzene rings toward EAS.
Oxidative Degradation Pathways
Exposure to strong oxidizers (e.g., KMnO₄ or H₂O₂) leads to C–N bond cleavage and formation of:
-
2,2-Diphenylacetic acid (via oxidation of the acetamide group).
Fragmentation in Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals key fragmentation pathways:
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M+H]⁺ | 307.4 | Intact molecular ion |
| [M+H–C₇H₇]⁺ | 212.2 | Loss of benzyl radical from diphenyl group |
| [C₈H₆NS]⁺ | 148.0 | Thiophene-methylacetamide fragment |
These patterns confirm the stability of the thiophene ring under ionization conditions .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 200°C, releasing CO and NH₃ .
-
Photolysis : UV irradiation in aqueous buffers generates amide M357 (a cyclized byproduct) via radical intermediates .
Biotransformation and Metabolic Pathways
In vivo studies in rodents show rapid hydrolysis to 2,2-diphenylacetic acid (M166) and 2-thienylmethylamine (M179) via hepatic esterases . Both metabolites undergo further oxidation and conjugation prior to renal excretion.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-diphenyl-N-(2-thienylmethyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a procedure using toluene/water mixtures under reflux with NaN₃ for azide intermediates, while employs K₂CO₃ in acetonitrile for analogous acetamide derivatives. Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) is critical for intermediate validation . Yield optimization requires controlled temperature (e.g., 273 K for carbodiimide-mediated couplings in ) and stoichiometric adjustments to minimize byproducts.
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. emphasizes single-crystal X-ray diffraction for resolving stereochemical ambiguities, while recommends UV-Vis and FTIR spectroscopy to validate functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) is advised, with thresholds ≥95% for research-grade material .
Q. How can conflicting solubility data be resolved during formulation for biological assays?
- Methodological Answer: Solubility discrepancies often arise from polymorphic forms or solvent polarity mismatches. Use polarized light microscopy () to identify crystalline vs. amorphous phases. For aqueous insolubility, suggests derivatization with PEG-based linkers or co-solvent systems (e.g., DMSO:PBS 1:9 v/v). Computational tools like COSMO-RS predict solubility parameters but require experimental validation via nephelometry .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the thienylmethyl group?
- Methodological Answer: Steric effects from the 2-thienylmethyl substituent can impede electrophilic substitutions. highlights using bulky directing groups (e.g., diphenylphosphinyl) to pre-organize the molecule. Transition metal catalysis (Pd/Cu) under inert atmospheres enhances regioselectivity for C–H activation, as demonstrated in analogous acetamide syntheses . DFT calculations (e.g., Gaussian 16) model steric maps to guide reagent selection .
Q. How do crystallographic data inform conformational stability in solid-state applications?
- Methodological Answer: Single-crystal XRD () reveals dihedral angles between the diphenyl and thienyl groups, critical for assessing π-π stacking and lattice stability. For instance, a 79.7° twist in similar structures () reduces intermolecular strain. Thermal gravimetric analysis (TGA) correlates crystallinity with decomposition thresholds (>200°C for most acetamides), guiding storage conditions (desiccated, inert gas) .
Q. What computational approaches validate contradictory docking results in target-binding studies?
- Methodological Answer: Discrepancies in molecular docking (e.g., SARS-CoV-2 protease in ) arise from force field limitations. Combine AutoDock Vina with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding pose stability. Free energy perturbation (FEP) calculations refine ΔG values, while hydrogen-bond occupancy analysis (e.g., VMD) resolves false-positive interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in biological activity across in vitro vs. in silico models?
- Methodological Answer: False-negative in vitro results may stem from assay-specific conditions (e.g., serum protein binding). advises using fluorescence polarization assays to quantify target engagement directly. For in silico-in vitro mismatches, re-optimize QSAR models with experimental IC₅₀ values and apply Bayesian classifiers to weight descriptor contributions .
Methodological Tables
| Parameter | Technique | Key Observations | Reference |
|---|---|---|---|
| Synthetic Yield | Reflux (Toluene/Water) | 60–75% yield with NaN₃ stoichiometric excess | |
| Crystallinity | Single-crystal XRD | 79.7° dihedral angle, R₂₂(8) hydrogen bonding | |
| Solubility (DMSO) | Nephelometry | >50 mg/mL at 298 K | |
| Thermal Stability | TGA | Decomposition onset at 215°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
